molecular formula C15H16F2N2OS B2734891 N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2,6-difluorobenzamide CAS No. 946373-38-2

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2,6-difluorobenzamide

Cat. No.: B2734891
CAS No.: 946373-38-2
M. Wt: 310.36
InChI Key: JGUQZYZVCWZZTP-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2,6-difluorobenzamide is a synthetic organic compound that belongs to the class of benzamides. This compound features a benzamide core substituted with a dimethylamino group and a thiophene ring, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2,6-difluorobenzamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the preparation of the intermediate compound, which includes the thiophene ring and the dimethylamino group.

    Coupling Reaction: The intermediate is then coupled with 2,6-difluorobenzoyl chloride under basic conditions to form the final product.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow synthesis and automated processes may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2,6-difluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups attached to the benzamide core.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or thiophene sulfone derivatives.

Scientific Research Applications

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2,6-difluorobenzamide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2,6-difluorobenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2,6-dichlorobenzamide: Similar structure with chlorine atoms instead of fluorine.

    N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2,6-dibromobenzamide: Similar structure with bromine atoms instead of fluorine.

Uniqueness

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2,6-difluorobenzamide is unique due to the presence of fluorine atoms, which can significantly influence its chemical properties, such as reactivity, stability, and biological activity. The fluorine atoms may enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F2N2OS/c1-19(2)13(10-6-7-21-9-10)8-18-15(20)14-11(16)4-3-5-12(14)17/h3-7,9,13H,8H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGUQZYZVCWZZTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C1=C(C=CC=C1F)F)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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